molecular formula C15H14ClNO2 B3423411 N-(5-chloro-2-methylphenyl)-4-methoxybenzamide CAS No. 301159-94-4

N-(5-chloro-2-methylphenyl)-4-methoxybenzamide

Cat. No.: B3423411
CAS No.: 301159-94-4
M. Wt: 275.73 g/mol
InChI Key: MCHUCDBSAXDFOC-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide is a small molecule research chemical with the CAS Number 301159-94-4 . It has a molecular formula of C 15 H 14 ClNO 2 and a molecular weight of 275.73 g/mol . The compound is part of a family of N-(5-chloro-2-methylphenyl) benzamide derivatives, which are of significant interest in medicinal chemistry and drug discovery research for exploring structure-activity relationships . The specific research applications and mechanism of action for this compound are not detailed in the available literature. Researchers are encouraged to consult the relevant scientific publications for further information. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUCDBSAXDFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247568
Record name N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301159-94-4
Record name N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301159-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide typically involves the reaction of 5-chloro-2-methylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-methoxybenzamide has been investigated for its biological properties, particularly its anti-cancer and antimicrobial activities.

  • Anti-Cancer Properties : The compound has demonstrated the ability to inhibit tubulin polymerization, which is crucial for cell division. This mechanism suggests its potential effectiveness against various cancer types by disrupting mitotic spindle formation necessary for proper cell division.
  • Antimicrobial Activity : Derivatives of this compound have also been evaluated for their antibacterial and antifungal properties. The presence of chloro and methoxy groups enhances its interaction with biological targets, contributing to its bioactivity.

Case Studies

Several studies have documented the applications and effects of this compound:

  • Cancer Research : A study focused on the compound's ability to inhibit cancer cell proliferation showed promising results, indicating that it could serve as a lead compound for further development in cancer therapeutics .
  • Antimicrobial Studies : Research evaluating the compound's antibacterial properties revealed significant activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
  • Molecular Formula: C₁₅H₁₃Cl₂NO₃
  • Key Features : Differs by an additional chlorine atom at the 3-position of the benzamide ring and a methoxy group at the 2-position of the phenylamine moiety.
  • Properties : Higher molecular weight (326.17 g/mol) and altered electronic properties due to dual chlorine substituents. The structural parameters (e.g., bond angles, torsion) are comparable to the title compound .
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
  • Molecular Formula : C₁₆H₁₃ClN₂O₂S
  • Applications : Used in kinase inhibition studies (e.g., ZINC2713955 in screening libraries) .

Benzamide Derivatives with Varied Substituents

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
  • Molecular Formula: C₁₅H₁₄ClNO₂
  • Synthesis : Prepared using DCC/HOBt coupling reagents under low-temperature conditions (-50°C) .
  • Properties : Exhibits fluorescence at λex 340 nm and λem 380 nm, optimized at pH 5 and 25°C. Detection limit (LOD) = 0.269 mg/L, highlighting its utility in spectrofluorometric sensing .
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide Derivatives (Compounds 51–55)
  • Key Features : Sulfamoyl and triazine substituents increase molecular complexity.
  • Properties : Melting points range from 237–279°C, attributed to strong intermolecular interactions (e.g., hydrogen bonding from sulfamoyl groups) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Fluorescence Properties
N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₄ClNO₂ 275.73 Not reported Not studied
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide C₁₅H₁₄ClNO₂ 275.73 Not reported λex 340 nm, λem 380 nm
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide (Compound 51) C₂₇H₂₂ClFN₄O₃S₂ 585.06 266–268 Not applicable
  • Key Observations :
    • Sulfamoyl/triazine derivatives exhibit higher melting points (>237°C) compared to simpler benzamides, likely due to increased polarity and hydrogen bonding .
    • Fluorescence is highly structure-dependent; electron-donating groups (e.g., methoxy) enhance emission properties .

Biological Activity

N-(5-chloro-2-methylphenyl)-4-methoxybenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Amide Functional Group : This is essential for its biological activity.
  • Chloro and Methoxy Substituents : These groups influence the compound's solubility and interaction with biological targets.

The molecular formula is C16_{16}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 303.76 g/mol. The compound typically appears as a white solid.

Research indicates that this compound exhibits anti-cancer properties primarily through the inhibition of tubulin polymerization. This disruption is critical for cell division, suggesting that the compound may effectively target rapidly dividing cancer cells. The following table summarizes key features and biological activities:

Compound Key Features Biological Activity
This compoundChloro and methoxy groups on distinct aromatic ringsAnti-cancer activity via tubulin inhibition
N-(4-chloro-2-methylphenyl)-4-methoxybenzamideSimilar structure but different chlorine positionPotentially similar anti-cancer properties
N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamideContains a naphthalene ringAntibacterial activity

In Vitro Studies

  • Cell Line Sensitivity :
    • A study evaluated the compound against various cancer cell lines, including ovarian (A2780) and colon (HCT-116) cancer cells. Results indicated significant anti-proliferative effects, with IC50_{50} values demonstrating potency in inhibiting cell growth.
    • For instance, one derivative exhibited an IC50_{50} of 1.9 µM against MIA PaCa-2 pancreatic carcinoma cells, indicating strong sensitivity and potential for therapeutic use .
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound induced G2/M phase arrest in the cell cycle, leading to apoptosis in sensitive cell lines. This suggests a dual mechanism of action involving both cell cycle disruption and programmed cell death .

Case Studies

  • A clinical case involving a cohort treated with benzamide derivatives showed promising results, with several patients experiencing prolonged survival rates exceeding two years when dosed appropriately . This highlights the potential clinical relevance of compounds like this compound in cancer therapy.

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound Activity Type IC50_{50}
This compoundAnti-cancer (tubulin inhibition)1.9 µM (MIA PaCa-2)
N-(4-bromo-2-methylphenyl)-4-methoxybenzamideVaries in activityNot specified
N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamideAntibacterialNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methylphenyl)-4-methoxybenzamide?

  • Methodology : The compound can be synthesized via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. For example, reacting a substituted benzoic acid derivative (e.g., 4-methoxybenzoic acid) with 5-chloro-2-methylaniline under anhydrous conditions at low temperatures (-50°C) to minimize side reactions . Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methyl/methylene groups .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl content) .

Q. How do solvent polarity and pH influence fluorescence properties?

  • Methodology : Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) at pH 5, as protonation/deprotonation of functional groups (e.g., amide or methoxy) affects electron transitions. Use spectrofluorometry at λex 340 nm and λem 380 nm for quantification .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing derivatives with bulky substituents?

  • Methodology :

  • Temperature Control : Maintain low temperatures (-50°C) to suppress side reactions during coupling .
  • Reagent Selection : Use HOBt to reduce racemization in amide bond formation .
  • Solvent Screening : Test solvents like dichloromethane or THF for improved solubility of intermediates .

Q. What strategies resolve contradictions in fluorescence data under varying experimental conditions?

  • Methodology :

  • Binding Constant Analysis : Use the Stern-Volmer equation to quantify interactions with metal ions (e.g., Pb²⁺) and assess quenching effects .
  • Thermal Stability Tests : Monitor fluorescence decay at elevated temperatures (e.g., 25°C vs. 40°C) to identify optimal assay conditions .

Q. How can computational modeling predict the compound’s receptor-binding affinity?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., dopamine D2 or serotonin 5-HT3 receptors) .
  • SAR Studies : Modify substituents (e.g., chloro, methoxy) and compare calculated binding energies with experimental IC50 values .

Q. What are the challenges in purifying diazido derivatives of this benzamide?

  • Methodology :

  • Chromatography Optimization : Avoid silica gel for sensitive intermediates; use neutral alumina or reverse-phase HPLC .
  • In Situ Reduction : Convert unstable intermediates (e.g., diazides) to stable amines using trimethylsilane to prevent decomposition .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-4-methoxybenzamide
Reactant of Route 2
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N-(5-chloro-2-methylphenyl)-4-methoxybenzamide

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